1-(2-Bromoethyl)-2-methoxybenzene

Physical Properties Purification Quality Control

1-(2-Bromoethyl)-2-methoxybenzene (CAS 36449-75-9), also known as 2-methoxyphenethyl bromide, is a C9H11BrO aromatic alkyl bromide with a molecular weight of 215.09 g/mol. The compound is a liquid at room temperature, exhibiting a boiling point of 105.5–110.5 °C at 5 mmHg, a density of 1.356 g/mL at 25 °C, and a refractive index n20/D of 1.558.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 36449-75-9
Cat. No. B1296878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-2-methoxybenzene
CAS36449-75-9
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCBr
InChIInChI=1S/C9H11BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7H2,1H3
InChIKeyUIIJKBSUGZNVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethyl)-2-methoxybenzene CAS 36449-75-9: Ortho-Substituted Phenethyl Bromide Building Block for Medicinal Chemistry and Organic Synthesis


1-(2-Bromoethyl)-2-methoxybenzene (CAS 36449-75-9), also known as 2-methoxyphenethyl bromide, is a C9H11BrO aromatic alkyl bromide with a molecular weight of 215.09 g/mol . The compound is a liquid at room temperature, exhibiting a boiling point of 105.5–110.5 °C at 5 mmHg, a density of 1.356 g/mL at 25 °C, and a refractive index n20/D of 1.558 . Its defining structural feature is the ortho relationship between the methoxy group and the bromoethyl side chain on the benzene ring, which distinguishes it from the corresponding para (CAS 14425-64-0) and meta (CAS 2146-61-4) isomers and confers unique steric and electronic characteristics during alkylation and cross-coupling reactions [1].

Why the Ortho-Methoxy Regioisomer of Phenethyl Bromide Cannot Be Replaced by Para or Meta Analogs in Synthesis


The three regioisomeric methoxyphenethyl bromides—ortho (36449-75-9), meta (2146-61-4), and para (14425-64-0)—are not interchangeable building blocks. The position of the methoxy group dictates the electron density distribution on the aromatic ring, the steric environment around the reactive bromoethyl side chain, and the overall molecular dipole moment [1]. These differences manifest in measurable variations in boiling point (ortho: 105.5–110.5 °C/5 mmHg; para: 94–96 °C/2 mmHg), density (ortho: 1.356 g/mL; para: 1.3763 g/mL; meta: 1.3708 g/mL), and refractive index (ortho: n20/D 1.558; para: n20/D 1.560) [1]. More critically, the ortho-methoxy group can engage in intramolecular interactions with the side chain and chelate metal catalysts during cross-coupling reactions, altering both reaction kinetics and product distribution . In drug discovery, the ortho-methoxyphenethyl moiety has been specifically selected as a pharmacophoric element for achieving target receptor affinity and selectivity that meta or para substitution cannot replicate [2].

Quantitative Differentiation Evidence for 1-(2-Bromoethyl)-2-methoxybenzene Against Closest Regioisomeric and Functional Analogs


Boiling Point and Density Differentiation of 2-Methoxyphenethyl Bromide (Ortho) vs. 4-Methoxyphenethyl Bromide (Para)

The ortho isomer (target compound) exhibits a boiling point of 105.5–110.5 °C at 5 mmHg, whereas the para isomer (CAS 14425-64-0) boils at 94–96 °C at 2 mmHg [1]. Density also differs: ortho isomer density is 1.356 g/mL at 25 °C vs. 1.3763 g/mL for the para isomer [1]. These differences, although measured at different pressures for boiling point, indicate distinct intermolecular forces arising from the methoxy group position, which directly affect distillation and chromatographic purification protocols.

Physical Properties Purification Quality Control

Density Ranking Across Ortho, Meta, and Para Regioisomers of Methoxyphenethyl Bromide

A comparison of all three regioisomers reveals a clear density ranking: ortho (1.356 g/mL) < meta (1.3708 g/mL) < para (1.3763 g/mL) [1]. The ortho isomer is the least dense of the three, consistent with less efficient crystal packing due to steric hindrance from the ortho-methoxy group. This ranking provides a straightforward quality control metric for confirming regioisomeric identity upon receipt of material.

Regioisomer Identification Analytical Chemistry Procurement Specification

Ortho-Methoxyphenethyl Moiety as a Pharmacophoric Element: hT2R08 Bitter Receptor Antagonist Synthesis

1-(2-Bromoethyl)-2-methoxybenzene was employed as an alkylating agent to install the 2-methoxyphenethyl group onto an imidazolidine-2,4-dione scaffold, yielding 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(2-methoxyphenethyl)imidazolidine-2,4-dione in 52% yield [1]. The final compound inhibited the hT2R08 bitter taste receptor with an IC50 of 0.14 μM [1]. The ortho-methoxy substitution on the phenethyl ring is a critical pharmacophoric feature selected for this scaffold; the para- or meta-methoxyphenethyl analogs are not reported to have been comparably active in this series, suggesting that the ortho geometry is essential for receptor binding [1].

Medicinal Chemistry GPCR Structure-Activity Relationship

Commercially Available Purity Grades and Supplier Landscape for Ortho vs. Para Isomer

The ortho isomer (CAS 36449-75-9) is commercially available from multiple global suppliers including Sigma-Aldrich (97% assay), Fluorochem (95% purity), Santa Cruz Biotechnology (≥96%), Bidepharm (97% with NMR/HPLC/GC batch certificates), and Aladdin Scientific (97% high purity) . The para isomer (CAS 14425-64-0) is also widely available at 97% purity [1]. However, the ortho isomer's supplier diversity with batch-specific analytical documentation (NMR, HPLC, GC) from certain vendors provides procurement flexibility and quality assurance that may not be uniformly available for the meta isomer, which has fewer listed commercial sources.

Procurement Commercial Availability Purity Specification

Synthetic Route Differentiation: Bromination of 2-Methoxyphenethyl Alcohol vs. Alternative Precursors

A documented synthetic route to the target compound involves treatment of 2-methoxyphenethyl alcohol (5.0 g, 32.6 mmol) with MsCl (5.05 mL, 65.2 mmol) and Et3N (11.4 mL, 81.8 mmol) in CH2Cl2 with DMAP catalysis at 0 °C . An alternative patent route (US06582351B1) employs CBr4/PPh3-mediated bromination of the same alcohol . These routes are specific to the ortho-substituted alcohol precursor (2-methoxyphenethyl alcohol, CAS 7417-18-7); the corresponding para-substituted alcohol (4-methoxyphenethyl alcohol) or meta-substituted alcohol would yield the respective regioisomeric bromides. The ortho alcohol precursor is commercially available at scale, making this route practically accessible for in-house synthesis if needed, whereas the meta alcohol precursor is less commonly stocked, potentially limiting on-demand synthesis of the meta isomer.

Synthetic Methodology Process Chemistry Yield Optimization

Recommended Application Scenarios for Procuring 1-(2-Bromoethyl)-2-methoxybenzene Based on Differentiation Evidence


Medicinal Chemistry: Installing Ortho-Methoxyphenethyl Pharmacophores onto Heterocyclic Scaffolds via N-Alkylation

When a drug discovery program requires N-alkylation of a heterocyclic core (e.g., imidazolidine-2,4-dione, pyrazole, or piperazine) with a 2-methoxyphenethyl group, the ortho isomer CAS 36449-75-9 is the required reagent. Evidence from the hT2R08 antagonist synthesis demonstrates that N-alkylation with this bromide proceeds in 52% isolated yield using standard NaH/DMF conditions and produces a final compound with IC50 = 0.14 μM against the target GPCR [1]. The para or meta isomers would produce regioisomeric products with unpredictable—and likely inferior—receptor binding profiles due to altered geometry of the methoxy group relative to the binding pocket. Procurement of this specific CAS number ensures the phenethyl moiety presents the methoxy group in the ortho orientation required by the pharmacophore hypothesis.

Structure-Activity Relationship (SAR) Studies Requiring Ortho-Substituted Phenethyl Building Blocks

In systematic SAR campaigns exploring the positional effect of methoxy substitution on the phenethyl ring of a lead series, CAS 36449-75-9 provides the ortho reference point against which the para (CAS 14425-64-0) and meta (CAS 2146-61-4) isomers are compared. The distinct physical properties—density of 1.356 g/mL vs. 1.3763 g/mL (para) and 1.3708 g/mL (meta)—allow procurement teams to verify regioisomeric identity upon receipt by simple density measurement [2]. Using the correct isomer is critical; literature on 5-HT2A receptor ligands indicates that ortho-methoxy substitution can increase agonistic activity by 40- to 1400-fold compared to unsubstituted analogs, underscoring the high sensitivity of biological activity to methoxy position [3].

Organometallic Cross-Coupling: Preparation of 2-Methoxyphenethyl Organozinc or Grignard Reagents

The bromide serves as a precursor to 2-methoxyphenethylzinc bromide via oxidative addition to zinc metal in THF or diethyl ether . The resulting organozinc reagent enables Negishi cross-coupling for C–C bond formation with the ortho-methoxyphenethyl moiety intact. The ortho-methoxy group can coordinate to zinc, potentially modulating the reactivity of the organometallic species compared to para or meta analogs where such coordination is geometrically disfavored. The boiling point of 105.5–110.5 °C/5 mmHg ensures that any unreacted bromide can be removed from product mixtures by distillation without excessive thermal stress . This scenario is relevant to process chemistry groups scaling up Negishi or Kumada coupling reactions where the 2-methoxyphenethyl fragment is a key substructure.

Quality Control and Reference Standard for Regioisomeric Purity Determination

Given that all three methoxyphenethyl bromide regioisomers share the same molecular formula (C9H11BrO) and molecular weight (215.09), they cannot be distinguished by mass spectrometry alone. The refractive index (n20/D 1.558 for ortho vs. 1.560 for para vs. 1.5593 for meta) and density (1.356 vs. 1.3763 vs. 1.3708 g/mL) provide orthogonal physical methods for identity confirmation [2]. Analytical laboratories supporting medicinal chemistry or process chemistry groups should procure authenticated samples of the ortho isomer to serve as reference standards for GC or HPLC method development aimed at detecting regioisomeric impurities in synthesized products. This application is directly supported by the quantitative physical property data differentiating the three isomers.

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